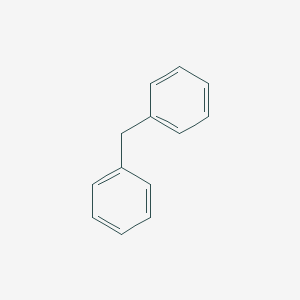
Deuteriooxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This substitution can significantly alter the physical and chemical properties of the compound, leading to a variety of applications in scientific research and industry.
Applications De Recherche Scientifique
PHENOL-OD has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in NMR spectrometry due to its ability to minimize interference from hydrogen peaks.
Biology: PHENOL-OD is used in the synthesis of deuterated compounds for studying metabolic pathways and enzyme mechanisms.
Medicine: Deuterated compounds, including deuteriooxybenzene, are used in drug development to improve the stability and efficacy of pharmaceuticals.
Industry: It is used in the production of OLEDs and photovoltaic cells, where deuteration can enhance the stability and performance of the materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PHENOL-OD can be synthesized through several methods. One common approach is the direct high-temperature deuteration, where benzene reacts with deuterium gas at high temperatures. This method is advantageous due to its simplicity and the high purity of the resulting deuteriooxybenzene .
Another method involves the deuteration of corresponding hydrides. This process substitutes hydrogen atoms in the hydrides with deuterium, although achieving complete substitution can be challenging .
Industrial Production Methods
Industrial production of this compound typically involves the use of perdeuterated solvents, reagents, catalysts, and atmosphere. This method, while costly, ensures high purity and is suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
PHENOL-OD undergoes various chemical reactions, including:
Oxidation: PHENOL-OD can be oxidized using reagents like (diacetoxyiodo)benzene.
Reduction: The compound can be reduced under specific conditions, although detailed studies on this are limited.
Substitution: PHENOL-OD can participate in electrophilic aromatic substitution reactions, similar to benzene.
Common Reagents and Conditions
Common reagents used in these reactions include (diacetoxyiodo)benzene for oxidation and various bases for substitution reactions. The conditions typically involve controlled temperatures and the use of specific solvents to ensure high yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with (diacetoxyiodo)benzene can yield furoxan derivatives .
Mécanisme D'action
The mechanism by which deuteriooxybenzene exerts its effects involves the substitution of hydrogen atoms with deuterium. This substitution can alter the kinetic profile of the compound, leading to changes in its reactivity and stability. In biological systems, this compound can affect metabolic pathways by altering enzyme-substrate interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene: The parent compound, benzene, is similar in structure but lacks the deuterium substitution.
Toluene: Another aromatic compound with a methyl group attached to the benzene ring.
Aniline: A benzene derivative with an amino group attached.
Uniqueness
PHENOL-OD is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring high stability and specific isotopic labeling .
Propriétés
IUPAC Name |
deuteriooxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-DYCDLGHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














